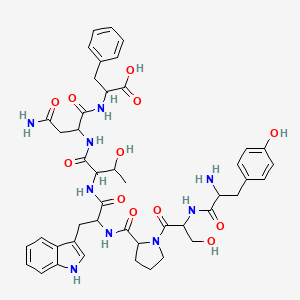

H-DL-Tyr-DL-Ser-DL-Pro-DL-Trp-DL-xiThr-DL-Asn-DL-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ribosome-inactivating proteins (RIPs) are a family of proteins that inhibit protein synthesis by acting on the eukaryotic ribosome. These proteins are found in a variety of organisms, including plants, fungi, algae, and bacteria. They function by cleaving a specific adenine base from the ribosomal RNA, thereby inactivating the ribosome and halting protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ribosome-inactivating proteins typically involves the extraction and purification from natural sources. For example, ricin, a well-known RIP, is extracted from the seeds of the castor plant (Ricinus communis). The extraction process involves grinding the seeds, followed by a series of purification steps including precipitation, dialysis, and chromatography .

Industrial Production Methods: Industrial production of RIPs, particularly for research and therapeutic purposes, often involves recombinant DNA technology. Genes encoding the RIPs are cloned into suitable expression vectors and introduced into host cells such as Escherichia coli or yeast. The expressed proteins are then purified using affinity chromatography and other purification techniques .

Chemical Reactions Analysis

Types of Reactions: RIPs primarily undergo hydrolysis reactions where they cleave the N-glycosidic bond of adenine in ribosomal RNA. This reaction is catalyzed by the N-glycosylase activity of the RIPs .

Common Reagents and Conditions: The hydrolysis reaction catalyzed by RIPs typically requires the presence of magnesium ions and an optimal pH range of 7.0 to 8.0. The reaction conditions are generally mild, as the proteins are active under physiological conditions .

Major Products Formed: The major product formed from the hydrolysis reaction is a depurinated ribosomal RNA, which is unable to participate in protein synthesis. This leads to the inhibition of protein synthesis and ultimately cell death .

Scientific Research Applications

RIPs have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, RIPs are used as tools to study protein synthesis and ribosome function. In biology, they are used to investigate the mechanisms of cell death and apoptosis .

In medicine, RIPs have been explored as potential therapeutic agents for cancer treatment. They can be conjugated with monoclonal antibodies to create immunotoxins that selectively target and kill cancer cells. Additionally, some RIPs have shown antiviral activity and are being investigated for their potential use in treating viral infections .

In industry, RIPs are used in the development of biopesticides and as tools for genetic engineering. They are also used in the production of transgenic plants with enhanced resistance to pests and diseases .

Mechanism of Action

RIPs exert their effects by cleaving a specific adenine base from the ribosomal RNA, which inactivates the ribosome and halts protein synthesis. This action is mediated by the N-glycosylase activity of the RIPs. The molecular targets of RIPs are the ribosomal RNA molecules within the ribosome .

The inhibition of protein synthesis leads to the accumulation of misfolded proteins and the activation of stress response pathways, ultimately resulting in cell death. In some cases, RIPs can also induce apoptosis through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

RIPs are unique in their ability to specifically target and inactivate ribosomal RNA. Similar compounds include other protein synthesis inhibitors such as diphtheria toxin and shiga toxin. these toxins have different mechanisms of action and target different components of the protein synthesis machinery .

List of Similar Compounds:- Diphtheria toxin

- Shiga toxin

- Pseudomonas exotoxin A

- Abrin

- Modeccin

RIPs are distinguished by their N-glycosylase activity, which specifically cleaves adenine from ribosomal RNA, whereas other protein synthesis inhibitors may target elongation factors or other components of the ribosome .

Properties

IUPAC Name |

2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLYXWFMGMYGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

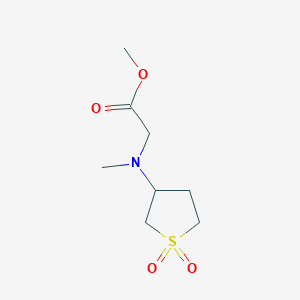

![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)

![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)

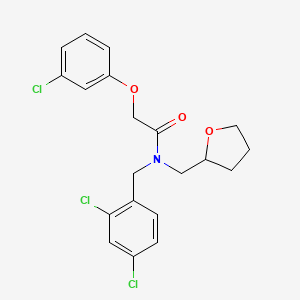

![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)

![Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)

![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)

![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)